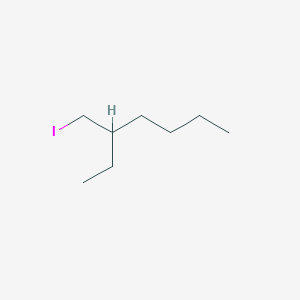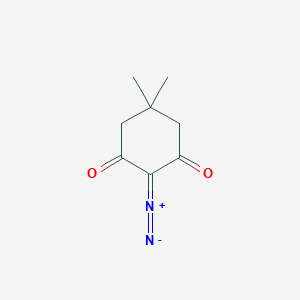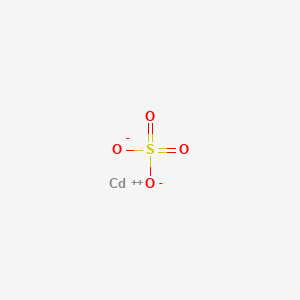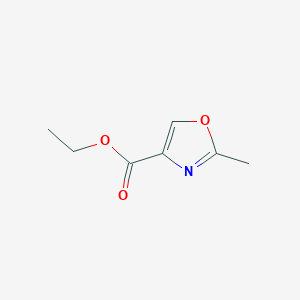
kavain
Vue d'ensemble
Description
D,L Kavain is a kavalactone, a class of lactone compounds found predominantly in the roots of the kava plant (Piper methysticum). It is known for its psychoactive properties, particularly its anxiolytic (anxiety-reducing) and sedative effects. The compound has been studied for its potential therapeutic applications, especially in the treatment of anxiety disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D,L Kavain typically involves the condensation of 4-methoxy-2-butanone with benzaldehyde in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of D,L this compound involves the extraction of kava roots, followed by purification processes to isolate the kavalactones. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity D,L this compound .
Analyse Des Réactions Chimiques
Types of Reactions
D,L Kavain undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxythis compound derivatives.
Reduction: Reduction reactions can convert D,L this compound to dihydrothis compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
Oxidation: Hydroxythis compound derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and ion channels.
Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties. .
Industry: Utilized in the formulation of dietary supplements and herbal remedies.
Mécanisme D'action
D,L Kavain exerts its effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the binding of GABA to its receptors, leading to increased inhibitory neurotransmission and a calming effect on the central nervous system. Additionally, D,L this compound has been shown to inhibit voltage-gated sodium and calcium channels, contributing to its anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydrokavain: A reduced form of this compound with similar anxiolytic properties.
Methysticin: Another kavalactone with sedative and anxiolytic effects.
Yangonin: A kavalactone known for its psychoactive properties.
Uniqueness
D,L this compound is unique in its ability to modulate multiple neurotransmitter systems, including GABA, serotonin, and dopamine pathways. This multi-target mechanism contributes to its broad spectrum of pharmacological effects, distinguishing it from other kavalactones .
Propriétés
IUPAC Name |
4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQIWGXBXCYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859419 | |
| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-33-2 | |
| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















